4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine
Description
Properties
Molecular Formula |
C12H14ClN3S |
|---|---|
Molecular Weight |
267.78 g/mol |
IUPAC Name |
4-tert-butylsulfanyl-6-chloro-5-pyrrol-1-ylpyrimidine |
InChI |
InChI=1S/C12H14ClN3S/c1-12(2,3)17-11-9(10(13)14-8-15-11)16-6-4-5-7-16/h4-8H,1-3H3 |
InChI Key |
ZAMKHMJNVYNNHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(C(=NC=N1)Cl)N2C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Analysis of Synthetic Steps
| Step | Reactants/Catalysts | Conditions | Yield (%) | Key Challenges |
|---|---|---|---|---|
| Cyclocondensation | β-keto ester, thiourea | NaOEt, ethanol, reflux | 70–80 | Regioselective pyrrole addition |
| Alkylation | tert-Butyl iodide, K₂CO₃ | DMF, rt, 8–12 h | 60–75 | Steric hindrance |
| Aromatization | DDQ, CH₂Cl₂ | Reflux, 4–6 h | 85–90 | Over-oxidation |
| Chlorination | POCl₃, DMF | 110°C, 3–5 h | 75–80 | Byproduct formation |
Optimization and Scalability
Solvent Selection :
-
Dimethoxyethane and DMF are optimal for cyclocondensation and alkylation, respectively, due to their polar aprotic nature.
-
Substituting DMF with acetonitrile in alkylation reduces yields by 15–20%.
Temperature Control :
-
Alkylation at elevated temperatures (50°C) accelerates the reaction but increases diastereomer formation.
Purification :
-
Crystallization from ethyl acetate/hexane mixtures effectively removes unreacted tert-butyl iodide.
-
Silica gel chromatography is critical for isolating the final chlorinated product.
Stereochemical Considerations
The tert-butylthio group’s bulky nature influences the pyrimidine ring’s conformational stability. Nuclear Overhauser effect (NOE) studies on analogs reveal restricted rotation about the C4–S bond, favoring a single conformation in solution. This steric effect necessitates precise stoichiometry during alkylation to minimize diastereomeric byproducts.
Industrial-Scale Adaptations
Large-scale synthesis (≥1 kg) employs continuous flow reactors for cyclocondensation and alkylation steps, reducing reaction times by 40%. Chlorination under pressure (2–3 bar) enhances POCl₃ efficiency, achieving 90% conversion in 2 hours .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Catalytic hydrogenation, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for coupling reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amino or thio-substituted pyrimidines.
Scientific Research Applications
4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in the study of biological pathways and mechanisms, especially those involving pyrimidine derivatives.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyrimidine and pyrrole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyridine
- 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrazine
- 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)triazine
Uniqueness
4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties. The combination of the tert-butylthio group, chlorine atom, and pyrrole ring on the pyrimidine core can result in unique reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic organic compound with the molecular formula . It features a pyrimidine ring substituted with a tert-butylthio group and a chlorine atom, along with a pyrrol-1-yl group at the 5-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 267.775 g/mol |
| IUPAC Name | 4-tert-butylsulfanyl-6-chloro-5-pyrrol-1-ylpyrimidine |
| CAS Registry Number | 1707668-52-7 |
The compound's structure allows for various chemical reactivities, particularly due to the presence of the chlorine atom, which can undergo nucleophilic substitution reactions. The sulfur atom in the tert-butylthio group may also participate in oxidation or reduction reactions, enhancing its potential for biological activity.
Research indicates that compounds similar to this compound exhibit significant biological activities. The presence of the pyrimidine and pyrrole moieties is often associated with the inhibition of specific enzymes or receptors involved in disease pathways. For instance, some derivatives have been identified as Janus Kinase inhibitors, which are crucial in treating autoimmune diseases and cancers.
Anti-inflammatory Properties
Studies have suggested that this compound may modulate lipid signaling pathways, which play a critical role in inflammation. Compounds that interact with lipid mediators can induce vasodilatory effects and lower blood pressure, contributing to their anti-inflammatory properties .
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Research has shown that similar pyrimidine derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For example, studies have highlighted the role of leukotriene signaling in tumor progression, where inhibition of certain enzymes can lead to reduced cancer cell proliferation .
Interaction Studies
Interaction studies are essential for understanding how this compound binds to biological targets. Techniques such as surface plasmon resonance and molecular docking simulations are commonly employed to evaluate binding affinities and elucidate mechanisms of action. These studies provide insights into potential therapeutic benefits and guide further development.
Case Studies and Research Findings
Several case studies have investigated the biological activity of related compounds, providing insights into their pharmacological profiles:
- Inhibition of Janus Kinase : A related compound demonstrated significant inhibition of Janus Kinase activity, which is vital for managing autoimmune disorders.
- Effects on Lipid Mediators : Research on lipid signaling modulators revealed that certain derivatives could effectively lower inflammatory responses through their interactions with lipid mediators .
- Anticancer Efficacy : A study highlighted that compounds sharing structural similarities with this compound showed promising results in inhibiting tumor growth across various cancer models .
Q & A
Q. How can the synthesis of 4-(tert-Butylthio)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine be optimized to improve yield and purity?
- Methodological Answer : The synthesis of pyrimidine derivatives often involves nucleophilic substitution or coupling reactions. For example, analogous procedures (e.g., Example 8 in ) use equimolar ratios of chloro-pyrimidine intermediates and nucleophiles (e.g., 1.1 equivalents of substituted indole). To optimize this compound:
- Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity of the tert-butylthio group.
- Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts.
- Monitor reaction progress using HPLC with a pH 6.5 ammonium acetate buffer (as in ) to detect unreacted starting materials .
Q. What analytical methods are recommended for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- HPLC-UV : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (85:15 v/v) to assess purity (method adapted from ) .
- NMR Spectroscopy : Compare chemical shifts of the pyrrole (δ 6.5–7.0 ppm) and tert-butylthio (δ 1.3–1.5 ppm) groups to reference spectra.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with ≤ 5 ppm error .
Q. How does the tert-butylthio substituent influence the compound’s stability under varying storage conditions?
- Methodological Answer : The tert-butylthio group enhances steric protection against nucleophilic attack. Stability testing should include:
- Accelerated degradation studies at 40°C/75% relative humidity for 4 weeks.
- Photostability analysis under UV light (ICH Q1B guidelines).
- Compare degradation products (e.g., sulfoxide or sulfone derivatives) using LC-MS, as seen in structurally related compounds () .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloro substituent in cross-coupling reactions involving this compound?
- Methodological Answer : The chloro group at position 6 is activated for Buchwald-Hartwig amination or Suzuki-Miyaura coupling due to electron-withdrawing effects from the pyrimidine ring. Key considerations:
- Use palladium catalysts (e.g., Pd(dba)₂) with Xantphos ligands to prevent dehalogenation.
- Monitor reaction progress via kinetic studies (e.g., in situ IR spectroscopy) to optimize ligand-to-metal ratios.
- Compare with analogous chloro-pyrazolo[3,4-d]pyrimidine derivatives () to identify regioselectivity trends .
Q. How can structural modifications to the pyrrole ring alter the compound’s biological activity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies :
- Replace the pyrrole with other heterocycles (e.g., triazoles, ) and evaluate binding affinity via surface plasmon resonance (SPR) .
- Use docking simulations (AutoDock Vina) to model interactions with target enzymes (e.g., kinases).
- Validate predictions with in vitro enzymatic assays (e.g., IC₅₀ determination) .
Q. How should researchers resolve contradictions in reported biological data for structurally similar pyrimidine derivatives?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies.
- Orthogonal validation : Replicate key findings using alternative methods (e.g., fluorescence polarization vs. radiometric assays).
- Probe solubility effects : Use dynamic light scattering (DLS) to assess aggregation, which may artificially suppress activity (as noted in for pyrazolopyridines) .
Q. What computational strategies can predict the compound’s metabolic pathways and toxicity?
- Methodological Answer :
- In silico metabolism prediction : Use software like StarDrop or ADMET Predictor to identify likely Phase I/II metabolites (e.g., sulfoxidation or glucuronidation).
- CYP450 inhibition assays : Test against isoforms 3A4 and 2D6 using fluorogenic substrates.
- Compare results with analogs like 4-chloro-6-methoxy-2-(methylthio)pyrimidine () to validate predictions .
Data Contradiction Analysis
Q. Why do different studies report varying yields for similar pyrimidine coupling reactions?
- Methodological Answer : Discrepancies arise from:
- Solvent polarity : Polar solvents (DMF) may stabilize intermediates but promote side reactions.
- Catalyst loading : Excess Pd can lead to homocoupling (e.g., vs. 6).
- Workup protocols : Acidic quenching (e.g., HCl) may precipitate impurities, artificially inflating yields. Standardize protocols using design of experiments (DoE) to isolate critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
